molecular formula C25H29NO4S2 B11674429 (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11674429
M. Wt: 471.6 g/mol
InChI Key: MIIYEBZOBVNPEC-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” typically involves the condensation of a thiazolidinone derivative with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process would also need to comply with regulatory standards for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound “(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The phenoxy and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential as a therapeutic agent. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, leading to various biological effects.

Medicine

In medicine, this compound could be investigated for its potential to treat diseases. Thiazolidinones have been shown to possess anti-inflammatory, antimicrobial, and anticancer activities, making them promising candidates for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties may make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of “(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-1,3-thiazolidin-4-one

Uniqueness

The compound “(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” is unique due to the presence of the thiazolidinone ring, the tert-butylphenoxy group, and the methoxybenzylidene moiety. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C25H29NO4S2

Molecular Weight

471.6 g/mol

IUPAC Name

(5Z)-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H29NO4S2/c1-6-26-23(27)22(32-24(26)31)16-17-7-12-20(21(15-17)28-5)30-14-13-29-19-10-8-18(9-11-19)25(2,3)4/h7-12,15-16H,6,13-14H2,1-5H3/b22-16-

InChI Key

MIIYEBZOBVNPEC-JWGURIENSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCCOC3=CC=C(C=C3)C(C)(C)C)OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCCOC3=CC=C(C=C3)C(C)(C)C)OC)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.